molecular formula C32H31N3O8S B557592 Fmoc-Glu(Edans)-OH CAS No. 193475-66-0

Fmoc-Glu(Edans)-OH

Cat. No. B557592
M. Wt: 617.7 g/mol
InChI Key: HPYLYODKLGEPPX-NDEPHWFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Glu(Edans)-OH is a building block for in-sequence peptide Glu labeling by EDANS . EDANS is one of the most common donor dyes for preparing FRET peptides, often paired with Dabcyl .


Synthesis Analysis

Fmoc-Glu(Edans)-OH is used in the synthesis of fluorescence-quenched peptide substrates by Fmoc SPPS . This process is most frequently used in conjunction with the Dabcyl quenching group .


Molecular Structure Analysis

The molecular formula of Fmoc-Glu(Edans)-OH is C32H31N3O8S . It has a molecular weight of 617.7 g/mol .


Chemical Reactions Analysis

Fmoc-Glu(Edans)-OH is used to prepare peptides containing a fluorescent label or FRET donor/accepter pair .


Physical And Chemical Properties Analysis

Fmoc-Glu(Edans)-OH is a powder . It has a molecular weight of 617.7 g/mol . The compound has a slight grey to grey color .

Scientific Research Applications

  • Synthesis of Endothelin Converting Enzyme Substrates : Handa and Keech (2009) demonstrated the use of Fmoc solid phase synthesis to create substrates for the endothelin converting enzyme, employing an allyl group to protect the Glu side chain and facilitate the introduction of the Edans moiety (Handa & Keech, 2009).

  • Quantification of Herbicides in Water : Hanke, Singer, and Hollender (2008) developed a method for the sensitive quantification of glyphosate, aminomethylphosphonic acid, and glufosinate in water, utilizing Fmoc-Cl for derivatization (Hanke, Singer, & Hollender, 2008).

  • Photocaged Peptide Synthesis : Tang, Cheng, and Zheng (2015) introduced a method compatible with Fmoc solid phase peptide synthesis (SPPS) for synthesizing photocaged peptides, which included the synthesis of Fmoc-Asp(MNI)-OH and Fmoc-Glu(MNI)-OH (Tang, Cheng, & Zheng, 2015).

  • Carboxypeptidase Y Substrate Recognition : Nakase et al. (2001) synthesized Fmoc-(Glu)nAla-OH and other peptides to investigate the substrate-recognition mechanism of carboxypeptidase Y (Nakase et al., 2001).

  • Gelation of Fluorenyl Derivatives : Geng et al. (2017) explored the gelation properties of Fmoc-protected amino acids, including fluorenyl-9-methoxycarbonyl-l-lysine (Fmoc)-OH, in various solvents (Geng et al., 2017).

  • Chemical Protein Synthesis : Giesler et al. (2021) introduced Fmoc-Glu(AlHx)-OH for use in the total chemical synthesis of proteins, highlighting its application in overcoming poor peptide segment solubility (Giesler et al., 2021).

Safety And Hazards

The safety data sheet for Fmoc-Glu(Edans)-OH suggests that it may be harmful if inhaled, swallowed, or absorbed through the skin . It may cause respiratory tract irritation, skin irritation, and eye irritation . In case of contact, it is recommended to wash off with soap and plenty of water . If inhaled, move the person to fresh air . If not breathing, give artificial respiration . If swallowed, never give anything by mouth to an unconscious person . Rinse mouth with water .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31N3O8S/c36-30(34-18-17-33-27-13-5-12-25-24(27)11-6-14-29(25)44(40,41)42)16-15-28(31(37)38)35-32(39)43-19-26-22-9-3-1-7-20(22)21-8-2-4-10-23(21)26/h1-14,26,28,33H,15-19H2,(H,34,36)(H,35,39)(H,37,38)(H,40,41,42)/t28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYLYODKLGEPPX-NDEPHWFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373217
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-{2-[(5-sulfonaphthalen-1-yl)amino]ethyl}-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

617.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Glu(Edans)-OH

CAS RN

193475-66-0
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-{2-[(5-sulfonaphthalen-1-yl)amino]ethyl}-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
J Guo, C Xu, X Li, S Chen - PLoS One, 2014 - journals.plos.org
Botulinum neurotoxins (BoNTs), the most potent naturally-occurring neurotoxins known to humans, comprise seven distinct serotypes (BoNT/AG), each of which exhibits unique …
Number of citations: 12 journals.plos.org
F Madoux, D Dreymuller, JP Pettiloud, R Santos… - Scientific reports, 2016 - nature.com
ADAM10 and ADAM17 have been shown to contribute to the acquired drug resistance of HER2-positive breast cancer in response to trastuzumab. The majority of ADAM10 and …
Number of citations: 34 www.nature.com
Y Chen, D Zhang, X Zhang, Z Wang, CF Liu… - Frontiers in …, 2021 - frontiersin.org
Asparaginyl endopeptidases (AEPs) or legumains are Asn/Asp (Asx)-specific proteases that break peptide bonds, but also function as peptide asparaginyl ligases (PALs) that make …
Number of citations: 3 www.frontiersin.org
AK Konstantinidis, PL Richardson, KA Kurtz… - Analytical …, 2007 - Elsevier
Maturation of the hepatitis C virus (HCV) polyprotein occurs by a series of proteolytic processes catalyzed by host cell proteases and the virally encoded proteases NS2 and NS3. …
Number of citations: 14 www.sciencedirect.com
RA Coleman, DJ Trader - Current protocols in chemical biology, 2018 - Wiley Online Library
Fluorescence resonance energy transfer (FRET) technology is a useful tool to monitor protein interactions as well as protease activity. We have recently reported a biochemical assay …
GB Fields - Matrix metalloproteinase protocols, 2010 - Springer
A continuous assay method, such as the one that utilizes an increase in fluorescence upon hydrolysis, allows for rapid and convenient kinetic evaluation of proteases. To better …
Number of citations: 89 link.springer.com
AG Patrick, RV Ulijn - Macromolecular bioscience, 2010 - Wiley Online Library
The design of hydrogels that simultaneously report protease activity and remove excess protease from solution is elucidated. The hydrogels, based on amino‐PEGA, combine enzyme‐…
Number of citations: 27 onlinelibrary.wiley.com
AG Kreutzer, M Krumberger, EM Diessner… - European journal of …, 2021 - Elsevier
This paper presents the design and study of a first-in-class cyclic peptide inhibitor against the SARS-CoV-2 main protease (M pro ). The cyclic peptide inhibitor is designed to mimic the …
Number of citations: 21 www.sciencedirect.com
M Cudic, LD Scampavia, D Minond - academia.edu
Results Assay Miniaturization and Primary HTS campaign. To enable uHTS both ADAM10 and ADAM17 glycosylated substrate13 (Fig. 1A) assays were miniaturized to 1536 well plate …
Number of citations: 2 www.academia.edu
J Beythien, PD White - Tetrahedron letters, 2005 - Elsevier
A novel linker strategy for the efficient synthesis of peptides C-terminally labelled with the EDANS fluorophore is described. Using this support, FRET peptide substrates bearing EDANS/…
Number of citations: 17 www.sciencedirect.com

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